![molecular formula C9H13ClN2O2 B1434853 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride CAS No. 1780940-10-4](/img/structure/B1434853.png)

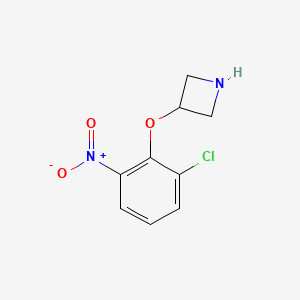

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

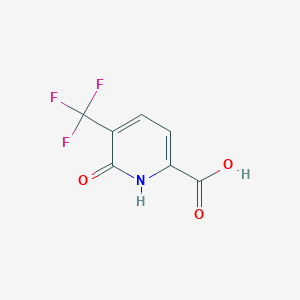

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Applications De Recherche Scientifique

Synthesis and Characterization

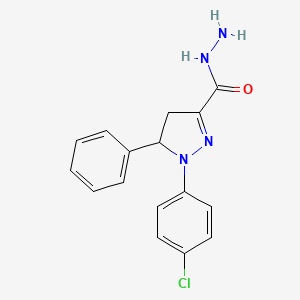

Imidazo[1,5-a]pyridine derivatives are synthesized through various chemical reactions, offering functional groups that enable further chemical modifications. These syntheses often involve multi-step processes, including reactions with 2,3-diaminopyridines and other amines, which can lead to diverse products with potential applications in drug development and materials science. For instance, the reaction between pyrazole-3-carboxylic acid and 2,3-diaminopyridine led to the formation of imidazo[4,5-b]pyridine derivatives, showcasing the versatility of this scaffold in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Novel Synthesis Methods

Innovative synthesis methods for imidazo[1,5-a]pyridines, such as one-pot synthesis techniques, have been developed to enhance the efficiency of producing these compounds. These methods allow the introduction of various substituents, expanding the utility of imidazo[1,5-a]pyridine derivatives in creating new materials and pharmaceutical agents (Crawforth & Paoletti, 2009).

Applications in Potassium-Competitive Acid Blockers

Research into imidazo[1,5-a]pyridine derivatives has also explored their potential as potassium-competitive acid blockers (P-CABs), indicating their relevance in medicinal chemistry. These compounds have shown promising physicochemical and pharmacological properties, suggesting a pathway for the development of new therapeutics (Palmer et al., 2007).

Fluorescent Probes for Mercury Ion

Imidazo[1,5-a]pyridine derivatives have been synthesized and demonstrated as efficient fluorescent probes for mercury ion detection, highlighting their potential in environmental monitoring and analytical chemistry. This application underscores the functional diversity of these compounds beyond their traditional use in pharmaceuticals (Shao et al., 2011).

Structural Modifications and Supramolecular Aggregation

Studies on structural modifications of imidazo[1,5-a]pyridine derivatives reveal their impact on supramolecular aggregation and conformational features, which are crucial for designing materials with specific physical properties. This research provides insights into the molecular design principles for developing new compounds with desired functionalities (Nagarajaiah & Begum, 2014).

Propriétés

IUPAC Name |

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-6-10-5-8-4-7(9(12)13)2-3-11(6)8;/h5,7H,2-4H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDYRHVRVFLCHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2N1CCC(C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol](/img/structure/B1434771.png)

![2-[Cyclobutyl(ethyl)amino]ethan-1-ol](/img/structure/B1434781.png)